3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 2,3,4,7-Tetrahydro-1H-inden-2-ol involves the Birch reduction of indan-2-ol . This method could potentially be adapted for the synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one by altering the starting materials and reaction conditions to target the desired molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single-crystal X-ray structure analysis. For example, the structure of 2,3,4,7-Tetrahydro-1H-inden-2-ol shows hydrogen-bonded polymers along the c-axis due to hydrogen-bonds between hydroxo functions . Additionally, the structure of trans-1,5-bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene was obtained by X-ray diffraction, which could provide insights into the potential structure of this compound .
Chemical Reactions Analysis
The papers discuss the chemical reactions of related compounds. For instance, the dienyl derivative of 2,3,4,7-Tetrahydro-1H-inden-2-ol reacts with RuCl3·nH2O in refluxing ethanol to afford a mixture of isomers . This information could be relevant when considering the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed, such as the bond length alternation in s-indacene and the effect of alkyl substitution on this property . This could suggest that this compound may also exhibit bond length alternation, which could affect its stability and reactivity.
Scientific Research Applications
Synthesis and Structural Properties
Synthesis of Core-Expanded Indacene Isomers
The successful synthesis of core-expanded indacene isomers, dicyclopenta[b,g]-naphthalene and dicyclopenta[a,f]naphthalene, demonstrated their global antiaromaticity and open-shell singlet ground state. These findings are significant in the study of antiaromatic molecules and their electronic structures (Xu et al., 2021).
Electronic and Vibrational Properties
Research on 1,3,5,7-tetra-tert-butyl-s-indacene (TTBI) explored its electronic and vibrational properties, highlighting the impact of alkyl substitution on bond length alternation in s-indacene structures (Gellini et al., 1993).
Synthesis of Mononuclear Rh(I) and Ir(I) Complexes
The synthesis and characterization of monometallic complexes with Rh(COD) and Ir(COD) of dihydro-s-indacene variants provided insights into the synthesis and properties of such complexes, useful in organometallic chemistry (Bisello et al., 2000).
Chemical Properties and Reactivity
Ligand-Centered Oxidation in Diiron s-Indacene Complex
The study of ligand-centered oxidation in a diiron s-indacene complex contributed to the understanding of molecular oxidation and reduction mechanisms in metal-indacene complexes (Roussel et al., 2000).
Synthesis and Properties of Novel Indacene
The synthesis of a new indacene compound, 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene, and its electroluminescent properties showcased its potential application in organic light-emitting diodes (OLEDs) (Chen et al., 2003).
Materials Science and Engineering Applications
Synthesis of Carbon-Bridged Phenylenevinylene Congeners
The synthesis of 1H-indenes, dihydro-s-indacenes, and diindenoindacenes as carbon-bridged phenylenevinylene derivatives highlighted their physical properties beneficial for ambipolar organic semiconductor materials (Zhu et al., 2009).
Thermally Induced Reversible Solid-State Transformation
The study of novel s-indacene 1,3,5,7-tetraone derivatives demonstrated unique thermally induced polymorphic transformations, suggesting their potential in organic optoelectronics and molecular actuators (Shen et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3,5,6,7-tetrahydro-2H-s-indacen-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKNEXOGZDIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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